Methyl camphorate
Overview
Description
Methyl camphorate, also known as methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate, is an organic compound derived from camphoric acid. It is a chiral molecule with significant applications in various fields, including chemistry, biology, and industry. The compound is known for its unique structural properties and its role in the synthesis of chiral metal-organic frameworks (MOFs).
Mechanism of Action
Target of Action
Methyl camphorate, also known as this compound, (+/-)-, is a compound derived from the fruiting bodies of Antrodia camphorata It’s structurally similar compound, camphor, has been reported to interact with the transient receptor potential vanilloid subtype 1 (trpv1) channel . This interaction is believed to be responsible for its analgesic and antipruritic effects .
Mode of Action
Camphor, a similar compound, has been shown to activate and strongly desensitize the trpv1 channel . This activation and desensitization of the TRPV1 channel are believed to contribute to the analgesic actions of Camphor
Biochemical Pathways
camphorata, 4,7-dimethoxy-5-methylbenzo[d][1,3]dioxole, has been reported to exhibit an inhibitory effect on COLO-205 colon cancer cells in vitro by activating the p27/Kip1 signaling pathway mediated by p53 . It’s possible that this compound may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule are crucial for its potential to become a drug . Therefore, understanding the ADME properties of this compound would be essential for assessing its potential as a therapeutic agent.
Result of Action
camphorata, has been reported to suppress the population of cancer stem-like cells in MCF7 human breast cancer cell line
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. DNA methylation, a common epigenetic modification, can be influenced by environmental factors, which in turn can affect gene expression and subsequent health outcomes . Therefore, environmental factors could potentially influence the action of this compound, but more research is needed to understand these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl camphorate can be synthesized through several methods. One common approach involves the esterification of camphoric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl camphorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphoric acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to camphor or other reduced forms.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include camphoric acid, camphor, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl camphorate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl camphorate can be compared with other similar compounds, such as:
Camphor: A related compound with similar structural features but different functional groups.
Camphoric acid: The parent compound from which this compound is derived.
Antroquinonols: Compounds with similar chiral properties and biological activities.
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and applications compared to its analogs.
Properties
IUPAC Name |
(1S,3R)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNNTVXOZWMVGX-WRWORJQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26252-15-3, 219496-46-5 | |
Record name | Methyl camphorate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl camphorate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219496465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL CAMPHORATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0T7I1N0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL CAMPHORATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J40EV4V2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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